molecular formula C₃H₇D₃N₂ B1161465 rac 1,2-Diaminopropane-d3

rac 1,2-Diaminopropane-d3

Cat. No.: B1161465
M. Wt: 77.14
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Description

Significance of Isotopic Labeling in Contemporary Chemical Investigations

Isotopic labeling is a powerful technique that involves the replacement of one or more atoms in a molecule with an isotope of the same element. lgcstandards.comsolubilityofthings.com This substitution, while having a minimal effect on the chemical properties of the molecule, introduces a unique physical marker that can be detected and tracked. scbt.comnih.gov The most commonly used stable isotopes in this context are deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). hpc-standards.com

The primary utility of isotopic labeling lies in its ability to elucidate complex chemical and biochemical processes. scbt.com By "labeling" a reactant, researchers can follow its path through a chemical reaction, a metabolic pathway, or within a biological cell. lgcstandards.comhpc-standards.com This allows for the detailed study of reaction mechanisms, metabolic fluxes, and the structure of molecules. scbt.com Detection methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are pivotal, as they can distinguish between the labeled and unlabeled compounds based on differences in mass or nuclear magnetic properties. scbt.comnih.gov For instance, deuterium labeling is used to simplify complex NMR spectra and to probe the structure of metal complexes in solution. hpc-standards.comacs.org Furthermore, deuterated compounds are frequently used as internal standards in quantitative mass spectrometry, enhancing the accuracy and reliability of analytical measurements. scbt.comcymitquimica.com

Foundational Role of 1,2-Diaminopropane (B80664) in Chiral Chemistry

1,2-Diaminopropane, also known as propane-1,2-diamine, is a simple organic compound with the formula CH₃CH(NH₂)CH₂NH₂. wikipedia.orgnih.gov It is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-1,2-diaminopropane and (S)-1,2-diaminopropane. cymitquimica.comrsc.org This chirality is the cornerstone of its importance in the field of asymmetric synthesis.

In chemical synthesis, 1,2-diaminopropane serves as a versatile chiral building block. chemicalbook.com Its enantiomerically pure forms are crucial for the production of pharmaceuticals, agrochemicals, and other fine chemicals where a specific three-dimensional structure is essential for biological activity and efficacy. cymitquimica.comchemicalbook.com The diamine is often used to create chiral ligands for metal catalysts. These catalysts, in turn, can direct a chemical reaction to selectively produce one enantiomer of a product over the other, a process known as asymmetric catalysis. chemicalbook.com A notable application is in the synthesis of salen-type ligands, such as N,N′-disalicylidene-1,2-propanediamine (salpn), which are used in various catalytic processes and as additives. wikipedia.org The ability to resolve the racemic mixture of 1,2-diaminopropane into its pure enantiomers, often through the formation of diastereomeric salts with chiral acids like tartaric acid, is a critical step that enables its widespread use in stereoselective chemistry. wikipedia.org

Specific Research Context and Academic Relevance of rac 1,2-Diaminopropane-d3

The academic relevance of this compound, a racemic mixture of 1,2-diaminopropane in which three hydrogen atoms have been replaced by deuterium, is primarily centered on its application as an internal standard in analytical chemistry and as a probe in mechanistic studies. While direct research publications on this specific d3-variant are sparse, the applications of closely related deuterated diamines provide a clear context for its utility.

Deuterated analogues of biologically relevant amines are synthesized to serve as mechanistic probes for enzymes. nih.gov For example, deuterated polyamines have been created to investigate the mechanisms of polyamine oxidizing enzymes. nih.gov In a similar vein, this compound can be used in studies involving enzymes that process diamine substrates, where the kinetic isotope effect can provide insights into reaction pathways.

A significant and well-documented application for deuterated diamines is their use as internal standards for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov In a study developing a method for analyzing plant metabolites, a deuterated diaminopropane (B31400) (d6-Dap) was synthesized and used as an internal standard to accurately quantify various biogenic amines and their derivatives. nih.gov The labeled standard, added to samples at a known concentration, allows for precise correction of variations during sample preparation and analysis. Given that this compound has a different mass from its unlabeled counterpart, it is ideally suited for this purpose in proteomics and metabolomics research. scbt.com

Furthermore, deuterated diamine ligands are employed in coordination chemistry to study the structure and behavior of metal complexes. Deuterium NMR spectroscopy of chromium(III) complexes with deuterated diamine ligands has been used to effectively determine the structure of these complexes in solution. acs.org

PropertyValueReference
Chemical Name This compound scbt.com
Synonyms 1,2-Propanediamine-d3, (RS)-1,2-Propanediamine-d3 scbt.com
Molecular Formula C₃H₇D₃N₂ scbt.com
Molecular Weight 77.14 g/mol scbt.com
Primary Application Internal standard for mass spectrometry, Mechanistic probe nih.govnih.gov

Properties

Molecular Formula

C₃H₇D₃N₂

Molecular Weight

77.14

Synonyms

1,2-Propanediamine-d3;  (-)1,2-Diaminopropane-d3;  (RS)-1,2-Propanediamine-d3;  1,2-Propylenediamine-d3;  1-Methyl-1,2-diaminoethane-d3;  DL-1,2-Propanediamine-d3;  N,N’-Dimethyl-1,2-diaminopropane-d3;  NSC 175731-d3; 

Origin of Product

United States

Spectroscopic and Conformational Analysis of Rac 1,2 Diaminopropane D3

Vibrational Spectroscopy for Conformational Elucidation and Assignmentstfc.ac.ukuc.ptrsc.org

Vibrational spectroscopy provides a detailed fingerprint of a molecule's structure, with different techniques offering complementary information about the vibrational modes. For a molecule like 1,2-diaminopropane (B80664), which can exist in several conformational states due to rotation around its C-C and C-N bonds, vibrational spectroscopy is crucial for identifying the conformers present in a sample.

Fourier Transform Infrared (FTIR) Spectroscopystfc.ac.ukuc.ptrsc.org

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. The positions and intensities of absorption bands are characteristic of specific functional groups and their local environment. For 1,2-diaminopropane, the N-H and C-H stretching regions are particularly informative.

In the case of 1,2-diaminopropane-d3, where three hydrogen atoms in the amino groups are replaced by deuterium (B1214612), significant shifts in the vibrational frequencies of these groups are expected. The heavier mass of deuterium leads to lower vibrational frequencies for the N-D stretching and bending modes compared to the corresponding N-H modes. This isotopic shift is instrumental in unambiguously assigning the vibrations of the amino groups.

Table 1: Representative FTIR Vibrational Frequencies for Diamines and the Expected Effect of N-Deuteration

Vibrational Mode Typical Frequency Range (cm⁻¹) for -NH₂ Expected Frequency Range (cm⁻¹) for -ND₂
Asymmetric Stretching 3350 - 3450 ~2500
Symmetric Stretching 3250 - 3350 ~2350
Scissoring (Bending) 1590 - 1650 ~1180

Data is illustrative and based on general trends in N-deuteration studies of amines. stfc.ac.uk

The presence of multiple conformers in a sample of rac 1,2-diaminopropane would be indicated by the appearance of multiple peaks in certain regions of the FTIR spectrum, as the exact vibrational frequencies can be sensitive to the molecular geometry.

Raman Spectroscopystfc.ac.ukuc.ptrsc.org

Raman spectroscopy is a light scattering technique that provides information about vibrational modes. It is particularly sensitive to symmetric vibrations and vibrations of the molecular backbone, making it complementary to FTIR. For 1,2-diaminopropane, Raman spectroscopy is effective for studying the C-C and C-N stretching modes, as well as the skeletal deformations that define the different conformations.

Similar to FTIR, N-deuteration in rac 1,2-diaminopropane-d3 would lead to observable shifts in the Raman spectrum. The N-D vibrations would appear at lower frequencies, aiding in their assignment. The analysis of the low-frequency region of the Raman spectrum can be particularly insightful for identifying the different conformers present.

Inelastic Neutron Scattering (INS) Spectroscopystfc.ac.ukuc.ptrsc.org

Inelastic Neutron Scattering (INS) is a powerful technique for studying molecular vibrations, especially those involving hydrogen atoms. The scattering cross-section of hydrogen is significantly larger than that of other common elements, making INS highly sensitive to hydrogenous motions. A key advantage of INS is the absence of selection rules, meaning all vibrational modes are, in principle, observable.

For this compound, the replacement of some hydrogen atoms with deuterium would dramatically alter the INS spectrum. The intense signals from the hydrogen atoms would be replaced by the much weaker scattering from deuterium in the deuterated positions. This isotopic substitution allows for the precise identification of the vibrational modes associated with the amino groups. INS, in conjunction with FTIR and Raman, provides a comprehensive vibrational profile of the molecule. uc.ptrsc.org

Integration of Experimental Spectroscopic Data with Computational Chemistrystfc.ac.ukuc.ptrsc.org

Computational chemistry is an indispensable tool for interpreting experimental spectroscopic data. By modeling the molecule and its properties, it is possible to predict vibrational frequencies and conformational energies, which can then be compared with experimental results.

Density Functional Theory (DFT) for Vibrational Assignmentsstfc.ac.ukuc.ptrsc.org

Density Functional Theory (DFT) is a widely used computational method for predicting the vibrational frequencies and intensities of molecules. By calculating the harmonic vibrational frequencies for different possible conformers of this compound, a theoretical spectrum can be generated for each. These theoretical spectra can then be compared with the experimental FTIR, Raman, and INS data. spectroscopyonline.com

This comparison allows for a detailed assignment of the experimental spectral features to specific vibrational modes of particular conformers. The effect of N-deuteration can also be accurately modeled by simply changing the mass of the respective atoms in the calculation, providing a powerful predictive tool for understanding the impact of isotopic substitution. Studies on analogous molecules like 1,3-diaminopropane (B46017) have shown excellent agreement between DFT-calculated and experimental spectra for both the normal and N-deuterated species. uc.ptrsc.org

Table 2: Illustrative DFT-Calculated Vibrational Modes for a Diamine Conformer

Vibrational Mode Calculated Frequency (cm⁻¹)
NH₂ Asymmetric Stretch 3420
NH₂ Symmetric Stretch 3345
CH₃ Asymmetric Stretch 3010
CH₂ Scissoring 1475
NH₂ Scissoring 1630
C-C Stretch 1050
C-N Stretch 980
Skeletal Torsion 250

Frequencies are hypothetical and for illustrative purposes only.

Quantum Mechanical Calculations for Conformational Energeticsstfc.ac.ukuc.ptrsc.orgmdpi.com

Quantum mechanical calculations, including DFT and higher-level ab initio methods, can be used to determine the relative energies of the different conformers of this compound. By optimizing the geometry of each possible conformer, their relative stabilities can be calculated. mdpi.com

These calculations typically reveal that some conformers are more energetically favorable than others. The energy differences between conformers are often small, meaning that at room temperature, a mixture of several conformers is likely to exist. stfc.ac.uk The calculated relative energies can be used in conjunction with the Boltzmann distribution to predict the relative populations of the conformers at a given temperature. This information is crucial for interpreting the experimental spectra, as the observed spectral intensities will be a population-weighted average of the contributions from all present conformers.

Table 3: Hypothetical Relative Energies of 1,2-Diaminopropane Conformers

Conformer Relative Energy (kJ/mol) Predicted Population at 298 K (%)
I (Global Minimum) 0.00 45
II 2.50 25
III 5.00 15
IV 8.00 10
V >10.00 <5

Data is hypothetical and for illustrative purposes to show the concept of conformational energetics.

By combining the insights from various spectroscopic techniques with the predictive power of computational chemistry, a detailed understanding of the conformational preferences and vibrational dynamics of this compound can be achieved.

Advanced NMR Techniques for Structural Characterization

Advanced NMR spectroscopy, including two-dimensional (2D) experiments, provides unparalleled insight into the connectivity and spatial relationships of atoms within a molecule. For rac-1,2-Diaminopropane-d3, these techniques are essential for a comprehensive structural assignment and for understanding the impact of isotopic labeling on the molecular environment.

Elucidation of Molecular Structure in Solution

In the ¹H NMR spectrum of unlabeled 1,2-diaminopropane, one would expect to see signals for the methyl (CH₃), methine (CH), and methylene (B1212753) (CH₂) protons, as well as the amine (NH₂) protons. The introduction of three deuterium atoms at one of the methyl groups to form the -CD₃ group in rac-1,2-Diaminopropane-d3 would lead to the disappearance of the corresponding proton signal and a simplification of the spectrum. The deuterium nucleus has a spin I=1 and is NMR active, but it is typically observed at a much different frequency than protons. The primary effect on the ¹H spectrum is the absence of the methyl proton signal and the potential for small isotopic shifts on the remaining proton resonances.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For unlabeled 1,2-diaminopropane, three distinct carbon signals are expected. In the deuterated analogue, the carbon of the -CD₃ group will exhibit a characteristic multiplet in the proton-decoupled ¹³C spectrum due to C-D coupling, and its chemical shift will be slightly altered by the deuterium isotope effect.

To unequivocally assign the proton and carbon signals and to establish the connectivity within the molecule, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For rac-1,2-Diaminopropane-d3, a COSY spectrum would show correlations between the methine proton and the methylene protons, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms.

The expected chemical shifts for the non-deuterated 1,2-diaminopropane provide a baseline for interpreting the spectra of its deuterated counterpart.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,2-Diaminopropane (non-deuterated) in a typical deuterated solvent (e.g., CDCl₃).

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
CH₃~1.1~20
CH~2.8~50
CH₂~2.5 and ~2.7 (diastereotopic)~48
NH₂Broad signal, variable-

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The methylene protons are diastereotopic due to the adjacent chiral center and are expected to have different chemical shifts.

For rac-1,2-Diaminopropane-d3, the ¹H signal for the methyl group would be absent, and the ¹³C signal for the deuterated methyl carbon would appear as a multiplet with a slightly different chemical shift due to the deuterium isotope effect.

Probing Chiral Environments and Interactions

As rac-1,2-Diaminopropane-d3 is a racemic mixture of two enantiomers, standard NMR spectroscopy in an achiral solvent will not distinguish between the R- and S-enantiomers. The spectra of the two enantiomers are identical. To visualize and quantify the enantiomers, it is necessary to create a diastereomeric environment. This can be achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).

Chiral Solvating Agents (CSAs): These are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. The formation of these complexes leads to different magnetic environments for the corresponding nuclei in the two enantiomers, resulting in separate signals in the NMR spectrum. For a diamine like rac-1,2-Diaminopropane-d3, suitable CSAs could include chiral acids, such as (R)- or (S)-mandelic acid or derivatives of tartaric acid.

The interaction between the CSA and the enantiomers of the diamine would likely involve hydrogen bonding with the amine groups. The different spatial arrangements of the substituents in the R- and S-enantiomers of the diamine relative to the chiral CSA would lead to distinct chemical shifts for the methine, methylene, and even the remaining protons of the deuterated methyl group if observed in ²H NMR. The magnitude of the chemical shift difference (Δδ) between the signals of the two enantiomers is a measure of the enantiodiscrimination.

Table 2: Hypothetical ¹H NMR Data for rac-1,2-Diaminopropane-d3 in the Presence of a Chiral Solvating Agent.

ProtonChemical Shift (ppm) for R-enantiomerChemical Shift (ppm) for S-enantiomerΔδ (ppm)
CH2.852.880.03
CH₂ (Ha)2.522.550.03
CH₂ (Hb)2.732.70-0.03

Note: The values in this table are hypothetical and serve to illustrate the principle of enantiodiscrimination by a CSA. The actual chemical shifts and the magnitude of Δδ would depend on the specific CSA used, the solvent, temperature, and concentration.

By integrating the separate signals for the two enantiomers, the enantiomeric excess (ee) of a non-racemic mixture can be determined.

Chiral Derivatizing Agents (CDAs): An alternative approach is to react the racemic diamine with an enantiomerically pure chiral derivatizing agent to form stable diastereomers. These diastereomers have different physical properties, including distinct NMR spectra, allowing for their differentiation and quantification. A common CDA for amines is Mosher's acid chloride or its analogues. The resulting diastereomeric amides would exhibit different chemical shifts for various protons and carbons, enabling the determination of the enantiomeric composition of the original diamine mixture.

Coordination Chemistry and Ligand Design with Rac 1,2 Diaminopropane D3

rac 1,2-Diaminopropane-d3 as a Bidentate Ligand Precursor

rac-1,2-Diaminopropane-d3, with the chemical formula CH₃CD(ND₂)CH₂ND₂, is a derivative of 1,2-diaminopropane (B80664) where three hydrogen atoms have been replaced by deuterium (B1214612) isotopes. The two nitrogen atoms of the amine groups each possess a lone pair of electrons, enabling them to coordinate to a single metal center. This simultaneous donation of electron pairs from two points of attachment classifies it as a bidentate ligand. chemkits.eu When it binds to a metal ion, it forms a stable five-membered chelate ring (M-N-C-C-N), a structural motif that enhances the thermodynamic stability of the complex compared to coordination with two separate monodentate amine ligands—an effect known as the chelate effect.

As a racemic mixture, it contains equal amounts of two enantiomers, (R)-1,2-diaminopropane-d3 and (S)-1,2-diaminopropane-d3. This chirality is a critical feature, as the coordination of a racemic ligand to a metal center can lead to the formation of complex stereoisomers, providing a rich area for stereochemical investigation. wikipedia.org The fundamental coordination behavior of the deuterated ligand is identical to its non-deuterated counterpart, making it a valuable tool for studies where isotopic labeling is desired, such as in mechanistic investigations using vibrational spectroscopy or neutron diffraction.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a suite of analytical techniques to determine their structure, composition, and properties. These methods often include elemental analysis, infrared (IR) spectroscopy to confirm the coordination of the amine groups, UV-Visible spectroscopy to study electronic transitions, and single-crystal X-ray diffraction for definitive structural elucidation.

rac-1,2-Diaminopropane-d3 and its derivatives form stable complexes with a wide range of transition metals, typically resulting in octahedral, square planar, or tetrahedral geometries.

Cobalt(III): Co(III) complexes are often synthesized by reacting a Co(II) salt with the ligand in the presence of an oxidizing agent. The resulting Co(III) complexes, such as [Co(rac-pn-d3)₃]³⁺, are kinetically inert and diamagnetic, making them ideal for stereochemical studies. researchgate.netmdpi.com

Chromium(III): Cr(III) complexes are prepared by reacting a chromium salt, like CrCl₃, with the ligand, often under reflux in a solvent such as ethanol (B145695) or DMF. jocpr.comnih.gov These complexes typically exhibit an octahedral geometry and are paramagnetic. scirp.org

Manganese(II): Mn(II) complexes can be synthesized from Mn(II) salts like MnCl₂. scispace.comnih.gov The synthesis often involves Schiff base ligands derived from the condensation of the diamine with an aldehyde or ketone. kzoo.edu

Copper(II): Cu(II) readily forms complexes with 1,2-diaminopropane derivatives. figshare.com Syntheses are typically straightforward, involving the mixing of a Cu(II) salt and the ligand in a solvent like methanol (B129727) or ethanol. nih.govmdpi.com The resulting complexes often adopt square planar or distorted octahedral geometries. researchgate.net

Zinc(II): As a d¹⁰ metal ion, Zn(II) forms colorless, diamagnetic complexes. ajol.info Synthesis usually involves the reaction of a zinc salt with the ligand, and the resulting complexes can have varied geometries, including tetrahedral and octahedral. nih.govnih.gov

Platinum(II): Pt(II) complexes, known for their square planar geometry, can be synthesized from precursors like K₂[PtCl₄]. nih.govsemanticscholar.org These complexes are of significant interest in the development of therapeutic agents.

Iridium(III) and Rhodium(III): The synthesis of Ir(III) and Rh(III) complexes often starts from chloro-bridged dimeric precursors, such as [IrCp*Cl₂]₂ or [Rh(cod)Cl]₂. nih.govnih.govmdpi.comfigshare.com These half-sandwich or octahedral complexes are explored for applications in catalysis and photophysics. nih.govresearchgate.net

Table 1: Selected Transition Metal Complexes and Characterization Data Note: Data is generalized from complexes with 1,2-diaminopropane and its derivatives.

Metal IonExample FormulaTypical GeometryCommon Characterization Techniques
Co(III)[Co(pn-d3)₃]³⁺OctahedralUV-Vis, NMR, X-ray Diffraction, Elemental Analysis
Cr(III)[Cr(pn-d3)₂Cl₂]⁺OctahedralIR, UV-Vis, Magnetic Susceptibility, Elemental Analysis jocpr.comresearchgate.net
Cu(II)[Cu(pn-d3)₂(H₂O)₂]²⁺Distorted OctahedralIR, UV-Vis, EPR, X-ray Diffraction rsc.org
Zn(II)[Zn(pn-d3)Cl₂]TetrahedralIR, NMR, Elemental Analysis, X-ray Diffraction nih.gov
Pt(II)[Pt(pn-d3)Cl₂]Square PlanarIR, NMR, Mass Spectrometry, X-ray Diffraction nih.gov
Ir(III)[Ir(ppy)₂(pn-d3)]⁺OctahedralNMR, Mass Spectrometry, X-ray Diffraction mdpi.commdpi.com
Rh(III)[Rh(pn-d3)₂Cl₂]⁺OctahedralIR, NMR, X-ray Diffraction nih.gov

Lanthanide ions, characterized by their large ionic radii and high coordination numbers (typically 8-10), also form complexes with ligands derived from this compound. The synthesis generally involves reacting a lanthanide salt, such as a nitrate (B79036) or chloride, with the ligand in a suitable solvent. mdpi.commdpi.com Due to the nature of lanthanide bonding, polydentate Schiff base ligands derived from the diamine are often used to ensure stable complex formation. rsc.orgnih.gov The resulting complexes are often studied for their unique luminescent and magnetic properties. For instance, a Samarium(III) complex can be prepared by reacting Sm(NO₃)₃·6H₂O with a Schiff base ligand derived from the diamine in a methanol/acetonitrile solvent system. mdpi.com Characterization relies heavily on techniques like IR and ESI-Mass Spectrometry, with luminescence spectroscopy being particularly important for probing the electronic structure.

Impact of Deuteration on Ligand-Metal Interactions and Complex Stability

The replacement of hydrogen with deuterium in the 1,2-diaminopropane-d3 ligand introduces subtle but measurable changes in the properties of its metal complexes, primarily through kinetic and thermodynamic isotope effects. The C-D and N-D bonds are stronger and vibrate at lower frequencies than the corresponding C-H and N-H bonds due to the greater mass of deuterium.

This difference in vibrational frequencies can influence the stability of the metal-ligand bond. The lower zero-point energy of a D-N bond compared to an H-N bond can lead to a slight increase in the thermodynamic stability of the metal complex (a thermodynamic isotope effect). While this effect is generally small, it can be significant in systems with sensitive electronic structures.

Furthermore, deuteration can impact the kinetic lability of the complex. Reactions involving the cleavage of an N-H bond, such as ligand exchange or deprotonation, will proceed more slowly if an N-D bond must be broken instead (a kinetic isotope effect). This isotopic substitution is a powerful tool for mechanistic studies, allowing researchers to determine whether a particular bond is broken in the rate-determining step of a reaction.

Stereochemical Investigations in Coordination Compounds

The use of a racemic ligand like rac-1,2-diaminopropane-d3 is particularly valuable for studying the stereochemistry of coordination compounds. The inherent chirality of the ligand introduces an additional layer of complexity and isomeric possibility.

When three molecules of a chiral bidentate ligand like 1,2-diaminopropane coordinate to an octahedral metal center (e.g., Co³⁺), a chiral complex is formed. wikipedia.org The resulting complex can exist as two enantiomers, designated as delta (Δ) and lambda (Λ), which describe the "handedness" of the propeller-like arrangement of the chelate rings.

Since the ligand itself is a racemic mixture of (R) and (S) enantiomers, multiple stereoisomers are possible for a complex like [Co(rac-pn-d3)₃]³⁺. The combination of the metal center's chirality (Δ or Λ) and the ligand's chirality (R or S) leads to the formation of diastereomers. For example, the Δ-[Co((R)-pn-d3)₃]³⁺ and Δ-[Co((S)-pn-d3)₃]³⁺ complexes are diastereomers. These diastereomers have different physical properties and can, in principle, be separated. The coordination of a racemic ligand allows for the exploration of stereoselectivity, where one diastereomer may be formed in preference to another due to steric interactions between the ligands. In the case of tris(1,2-diaminopropane)cobalt(III), a total of 24 stereoisomers are theoretically possible, highlighting the rich stereochemical landscape created by this simple chiral ligand. wikipedia.org

Chirality Transfer in Coordination Assemblies

The phenomenon of chirality transfer is a cornerstone of stereoselective coordination chemistry, wherein the chirality of a ligand dictates the stereochemistry of the resulting metal complex. In the case of rac-1,2-diaminopropane-d3, a racemic mixture of (R)- and (S)-enantiomers, its coordination to a metal center can lead to the formation of complexes with specific helical chirality, denoted as Δ (delta) for a right-handed helix and Λ (lambda) for a left-handed helix.

The process of chirality transfer can be monitored and quantified using chiroptical techniques such as circular dichroism (CD) spectroscopy. cas.cz The CD spectra of chiral coordination complexes exhibit characteristic signals that arise from the chiral arrangement of ligands around the metal ion. cas.cz These spectroscopic signatures provide direct evidence of the successful transfer of chirality from the ligand to the macromolecular structure of the complex. cas.cz

In assemblies involving rac-1,2-diaminopropane-d3, the coordination of a single enantiomer, for instance, (R)-1,2-diaminopropane-d3, would preferentially stabilize one helical configuration (e.g., Δ) over the other (Λ). Conversely, the (S)-enantiomer would favor the formation of the Λ-isomer. In a racemic mixture, this can lead to the formation of a racemic mixture of Δ and Λ complexes or, under specific conditions, to spontaneous resolution where enantiomerically pure crystals of each helicity are formed.

FeatureDescription
Chiral Ligand rac-1,2-Diaminopropane-d3 (a mixture of (R)- and (S)-enantiomers)
Chirality Transfer The process by which the ligand's chirality determines the metal center's stereochemistry.
Induced Chirality Helical chirality (Δ for right-handed, Λ for left-handed) at the metal center.
Spectroscopic Probe Circular Dichroism (CD) spectroscopy is used to observe and quantify the chirality transfer. cas.cz

Supramolecular Assembly and Hydrogen Bonding Networks in Complexes

The amine functional groups of rac-1,2-diaminopropane-d3 are not only crucial for coordination to the metal center but also serve as hydrogen bond donors, playing a pivotal role in the formation of extended supramolecular architectures. These hydrogen bonding interactions, in concert with other non-covalent forces, direct the packing of individual complex units in the solid state, leading to the formation of one-, two-, or three-dimensional networks.

A pertinent example can be drawn from the crystal structure of the non-deuterated analogue, tris(propane-1,2-diamine)zinc(II) dichloride dihydrate. researchgate.net In this complex, the [Zn(pn)₃]²⁺ cations, chloride anions, and water molecules of crystallization are held together by a complex three-dimensional network of hydrogen bonds. researchgate.net The interactions observed include N—H···O, N—H···Cl, and O—H···Cl hydrogen bonds, which are instrumental in establishing the crystal packing. researchgate.net

The formation of these intricate hydrogen-bonding networks is fundamental for effective noncovalent chiral discriminatory interactions. nih.gov The specific arrangement of hydrogen bond donors and acceptors on the periphery of the coordination complex dictates how neighboring molecules will interact and recognize each other, which is a critical aspect of chiral recognition and the formation of homochiral or heterochiral assemblies.

Below is a table summarizing the key hydrogen bonding interactions that are anticipated in the supramolecular assemblies of complexes containing rac-1,2-diaminopropane-d3, based on its non-deuterated counterpart. researchgate.net

Interaction TypeDonorAcceptorRole in Supramolecular Assembly
N-D···Cl Amine group (N-D) of the ligandChloride counter-ion (Cl⁻)Linking complex cations to anions. researchgate.net
N-D···O Amine group (N-D) of the ligandWater of crystallization (H₂O)Integrating solvent molecules into the network. researchgate.net
O-H···Cl Water of crystallization (H₂O)Chloride counter-ion (Cl⁻)Further stabilizing the crystal lattice. researchgate.net

The interplay between the chirality of the rac-1,2-diaminopropane-d3 ligand and the directional nature of the hydrogen bonds it forms is a key determinant in the ultimate supramolecular structure. This synergy allows for the construction of complex, ordered systems with potential applications in areas such as chiral separation, catalysis, and materials science.

Mechanistic Studies Utilizing Isotopic Labeling with Rac 1,2 Diaminopropane D3

Applications in Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in a reactant is replaced with one of its isotopes. libretexts.org By replacing specific hydrogen atoms in 1,2-diaminopropane (B80664) with deuterium (B1214612), scientists can measure the change in the reaction rate (kH/kD). libretexts.org A significant KIE (typically >1.5) indicates that the C-H bond at the labeled position is being broken in the rate-determining step of the reaction. libretexts.orgwikipedia.org Conversely, the absence of a KIE suggests that this bond is not broken during the slowest step. princeton.edu

In studies of elimination reactions, for example, a primary deuterium isotope effect is often observed, providing strong evidence for a mechanism where the C-H bond cleavage is part of the rate-limiting step. libretexts.org For rac-1,2-diaminopropane-d3, this could be applied to study enzyme-catalyzed oxidations or metal-catalyzed dehydrogenation reactions. Observing a significant KIE would implicate the cleavage of a C-D bond in the molecule's backbone as a kinetically important event.

Study TypeTypical KIE (kH/kD) ValueMechanistic Implication
Primary KIE > 2C-H/C-D bond is broken in the rate-determining step. wikipedia.org
Secondary KIE 0.7 - 1.5C-H/C-D bond is not broken, but hybridization of the carbon atom changes. wikipedia.org
No KIE ~ 1C-H/C-D bond is not involved in the rate-determining step.

This table provides generalized KIE values. Actual values can vary based on specific reaction conditions and transition state geometry.

Tracing Reaction Pathways and Intermediates via Deuterium Labeling

Deuterium labeling is an invaluable technique for tracing the fate of specific atoms throughout a reaction sequence. wikipedia.org By using rac-1,2-diaminopropane-d3 as a starting material, the deuterium atoms act as markers that can be tracked in intermediates and final products using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

One potential application is in the study of the thermal degradation of diamines, which is relevant in industrial processes like CO2 capture. researchgate.netresearchgate.net The proposed degradation pathway for 1,2-diaminopropane involves the formation of intermediates such as carbamates and cyclic urea (B33335) derivatives like 4-methyl-2-imidazolidinone. researchgate.netresearchgate.net By starting with rac-1,2-diaminopropane-d3, researchers could use mass spectrometry to follow the deuterium labels. The fragmentation patterns of the products would confirm whether the deuterated part of the molecule is retained or lost, thereby validating the proposed intermediate structures and clarifying the reaction pathway. dtic.mil For example, the detection of a deuterated 4-methyl-2-imidazolidinone would provide strong evidence for its formation from the cyclization of a 1,2-diaminopropane-derived intermediate.

Proposed IntermediateMethod of DetectionInformation Gained from Deuterium Labeling
Carbamate SpeciesMass Spectrometry, NMRConfirms the initial reaction with CO2 and tracks the location of the deuterium atoms.
4-methyl-2-imidazolidinoneMass Spectrometry, NMRVerifies the intramolecular cyclization pathway by locating the deuterium on the final ring structure. researchgate.netresearchgate.net
Diamine Urea AdductMass Spectrometry, NMRDifferentiates between intermolecular and intramolecular pathways by tracking deuterium transfer.

Mechanistic Insights in Catalytic Processes

In homogeneous catalysis, where the catalyst and reactants are in the same phase, 1,2-diaminopropane and its derivatives are often used as ligands for metal centers like palladium and rhodium. uwindsor.caacs.orgnih.gov Isotopic labeling with rac-1,2-diaminopropane-d3 can provide crucial insights into the role of the ligand in the catalytic cycle. For instance, in palladium-catalyzed amination reactions (Buchwald-Hartwig amination), the diamine ligand coordinates to the metal center and influences the reaction's efficiency and selectivity. nih.govsemanticscholar.orgnsf.gov

A key question in these reactions is whether the N-H bonds of the amine reactant or the C-H bonds of the diamine ligand itself are involved in any rate-limiting steps, such as proton transfer or catalyst activation/deactivation pathways. By conducting parallel experiments with deuterated and non-deuterated diamine ligands, a kinetic isotope effect can be measured. researchgate.net The absence of a KIE would suggest that the C-H bonds of the ligand are not broken in the rate-determining step, helping to refine the proposed catalytic cycle. researchgate.net Furthermore, deuterium labeling can help distinguish between different potential mechanisms, such as C-H activation versus aminopalladation pathways in oxidative amination reactions.

In heterogeneous catalysis, reactions occur at the interface of two phases. A specific application involving rac-1,2-diaminopropane-d3 is in the study of focused electron beam induced deposition (FEBID). nih.govresearchgate.net FEBID is a direct-write nanofabrication technique where a precursor gas, in this case, 1,2-diaminopropane, is adsorbed onto a surface and dissociated by a focused electron beam to create a deposit. nih.gov This process is used to create amorphous carbon nitride (a-C:N) films, but the underlying chemical mechanisms are complex. researchgate.netarxiv.org

Advanced Applications in Materials Science and Supramolecular Chemistry

Incorporation into Functional Materials

The bifunctional nature of rac-1,2-diaminopropane allows for its integration into a variety of functional materials, ranging from thin films to intricate three-dimensional structures.

Precursor in Electron-Induced Deposition of Films (e.g., amorphous carbon nitride)

rac-1,2-Diaminopropane (1,2-DAP) has been identified as an effective precursor molecule for the fabrication of nanoscale amorphous carbon nitride (a-CN) and hydrogenated carbon nitride (a-CN(H)) films through a process known as electron beam induced deposition (EBID). jh.edu In this technique, a substrate is exposed to a constant partial pressure of 1,2-DAP vapor while being irradiated with an electron beam. jh.edu

The growth mechanism is consistent with an EBID process, where the growth rate of the film is directly proportional to the flux of both the precursor molecules and the incident electrons. jh.edu The deposition is initiated by the interaction of the primary electron beam with the adsorbed 1,2-DAP molecules and the substrate, which generates low-energy secondary electrons. jh.edu These secondary electrons are responsible for driving the decomposition of the precursor, primarily through the cleavage of C-H and N-H bonds, leading to dehydrogenation and the formation of carbon and nitrogen-centered radicals. jh.edu This process initially forms a hydrogenated carbon nitride film, which, upon further electron exposure, is converted into a dehydrogenated amorphous carbon-nitride film. jh.edu The ability of 1,2-DAP to act as a precursor for a-CN film formation is a key finding in these studies. jh.edumdpi.com

ParameterDescriptionFinding
Deposition Method Electron Beam Induced Deposition (EBID)A nanoscale nitrogen-containing carbon film is produced. jh.edu
Precursor 1,2-Diaminopropane (B80664) (1,2-DAP)Acts as the source of carbon and nitrogen for the film. jh.edu
Electron Energy >40 eV up to 1.5 keVInduces decomposition of the adsorbed precursor molecules. jh.edu
Initial Product Hydrogenated amorphous carbon nitride (a:C-N(H))Formed through electron-stimulated dehydrogenation. jh.edu
Final Product Amorphous carbon nitride (a:C-N)Results from prolonged electron exposure and further dehydrogenation. jh.edu
Key Mechanism Secondary Electron ReactionsReactions with adsorbed 1,2-DAP cause bond cleavage and film growth. jh.edu

Synthesis of Cage Structures and Other Architectures

The racemic mixture of 1,2-diaminopropane is a valuable structure-directing agent in the synthesis of crystalline inorganic-organic hybrid materials. Its specific size, shape, and charge distribution guide the assembly of inorganic components into unique architectures. For instance, it has been used in the hydrothermal synthesis of a layered aluminophosphate, [C3H12N2][Al2P2O8(OH)2]·H2O. researchgate.net In this structure, diprotonated rac-1,2-diaminopropane cations are situated between macroanionic aluminophosphate sheets, with hydrogen bonds forming between the oxygen atoms of the sheets and the nitrogen atoms of the diamine. researchgate.net

Furthermore, it can direct the formation of one-dimensional chain aluminophosphates. researchgate.net In these structures, infinite inorganic [AlP2O8] chains are formed from alternating, corner-sharing AlO4 and PO4 tetrahedra, with the diprotonated rac-1,2-diaminopropane cations balancing the charge. researchgate.net The general principle of using diamines as linkers in the condensation reactions with other building blocks, such as tetraformylcavitands, to create complex molecular cages is a well-established strategy in supramolecular chemistry. nih.gov

Role in Luminescent Materials

The chirality inherent in 1,2-diaminopropane is a critical feature that can be exploited to impart unique optical properties to materials, particularly in the field of luminescent metal halides.

Chiral Metal Halide Phosphors

The incorporation of chiral organic ligands, such as the enantiomers of 1,2-diaminopropane, into metal halide frameworks can lead to the formation of chiral hybrid organic-inorganic perovskites (HOIPs) and related materials. diva-portal.orgnih.gov This process involves the transfer of chirality from the organic molecule to the inorganic structure, resulting in materials with chiroptical properties like circular dichroism and circularly polarized photoluminescence. diva-portal.orgnih.gov

Crucially, the use of a racemic mixture versus a pure enantiomer can result in significantly different crystal structures. diva-portal.org For example, studies on manganous bromide frameworks incorporating methylbenzylamine (MBA) showed that the chiral (S- or R-MBA) and racemic (RAC-MBA) composites formed distinct crystal structures, as evidenced by different X-ray diffraction patterns. diva-portal.org This structural difference, in turn, leads to different photoluminescent properties; the racemic composites exhibited red emission, while the chiral composites showed green emission under low-humidity conditions. diva-portal.org This highlights a powerful design paradigm where the chirality of the organic component, such as rac-1,2-diaminopropane, can be used to tune the final structure and luminescent output of the material. diva-portal.org

PropertyChiral Composite (S- or R-ligand)Racemic Composite
Crystal Structure Distinct crystal structure with asymmetric hydrogen bonding. diva-portal.orgDifferent crystal structure due to symmetric intermolecular bonding. diva-portal.org
Photoluminescence (PL) Green Emission (in low humidity). diva-portal.orgRed Emission (in low humidity). diva-portal.org
Structural Distortion More distorted octahedral chain structure. diva-portal.orgLess distorted, more stable structure. diva-portal.org
Response to Humidity Undergoes moisture-induced structural transformation. diva-portal.orgStructure is stable in a humid environment. diva-portal.org

Multi-Stimuli-Responsive Luminescence

The structural differences between chiral and racemic metal halide composites can also lead to multi-stimuli-responsive behavior. rsc.org Research has shown that chiral metal halide composites can exhibit a unique structural transformation induced by an external stimulus like moisture. diva-portal.org In the case of the MBA-manganese bromide system, the green-emitting chiral composites undergo a moisture-induced transformation from a zero-dimensional molecular tetrahedral structure to a one-dimensional chain-like octahedral structure. diva-portal.org This change is attributed to strong asymmetric hydrogen bonding and an unsaturated coordination environment around the metal atoms. diva-portal.org In contrast, the red-emitting racemic composite, which has a more symmetric and stable structure, does not undergo this transformation in a humid environment. diva-portal.org This demonstrates that the use of a racemic diamine can be a deliberate design choice to create materials with stable, non-responsive luminescence, while the use of its pure enantiomers could yield materials with switchable, stimuli-responsive properties.

Development of Porous Organic Cages and Porous Liquids

Porous Organic Cages (POCs) are a class of materials constructed from discrete molecules that possess intrinsic, well-defined cavity structures. researchgate.net The synthesis of these cages often relies on building blocks whose geometry dictates the final architecture. Chiral diamines are frequently used in this context. The solution processability of POCs is a key advantage over extended frameworks like MOFs. researchgate.net

By exploiting chiral recognition, racemic or quasiracemic mixtures of POCs can be used to form porous microparticles. chemrxiv.orgchemrxiv.org These microparticles can then be dispersed in size-excluded liquids, such as oils or ionic liquids, to create what are known as Type III porous liquids. chemrxiv.orgchemrxiv.org These are multiphase fluids that combine the permanent porosity of the solid cages with the fluid nature of a liquid, allowing for applications in gas storage and separation. chemrxiv.orgnih.gov The modularity of this approach allows for the flexible pairing of different POC particles with various carrier liquids to tailor the final properties, such as viscosity, thermal stability, and gas capacity, for specific applications. chemrxiv.orgchemrxiv.org

TypeDescription
Type I Neat liquid substances composed of shape-persistent porous molecules. chemrxiv.orgnih.gov
Type II Solutions where porous molecules are dissolved in a bulky, non-porous solvent that is too large to enter the pores. chemrxiv.orgnih.gov
Type III Multiphase fluids, typically porous solid particles (like POCs) dispersed in a size-excluded liquid. chemrxiv.orgnih.gov

Computational and Theoretical Investigations of Rac 1,2 Diaminopropane D3

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful for predicting the properties of molecules with high accuracy. nih.gov These methods model the electronic structure of rac-1,2-Diaminopropane-d3 to determine its geometry, energy, and spectroscopic characteristics.

Geometry optimization is a fundamental computational step to find the lowest energy structure of a molecule. For rac-1,2-Diaminopropane, DFT calculations can predict bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data. The optimized geometry represents the most stable three-dimensional arrangement of the atoms.

Electronic structure analysis provides insight into the molecule's reactivity and properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. For a diamine like rac-1,2-Diaminopropane-d3, the HOMO is typically localized on the nitrogen lone pairs, indicating their role as primary sites for electrophilic attack.

Table 1: Predicted Geometric and Electronic Parameters for 1,2-Diaminopropane (B80664)

Parameter Description Typical Calculated Value
C-C Bond Length The distance between adjacent carbon atoms. 1.52 - 1.54 Å
C-N Bond Length The distance between carbon and nitrogen atoms. 1.46 - 1.48 Å
N-H/N-D Bond Length The distance between nitrogen and hydrogen/deuterium (B1214612). 1.01 - 1.02 Å
C-C-N Bond Angle The angle formed by the C-C-N atoms. 110° - 112°
HOMO Energy Energy of the Highest Occupied Molecular Orbital. -5.5 to -6.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. 1.5 to 2.5 eV
HOMO-LUMO Gap The energy difference between HOMO and LUMO. 7.0 to 9.0 eV

Note: These are representative values for the non-deuterated molecule. Isotopic substitution with deuterium has a negligible effect on the electronic structure and equilibrium geometry.

Vibrational frequency calculations are crucial for interpreting and predicting infrared (IR) and Raman spectra. For rac-1,2-Diaminopropane-d3, these calculations are particularly important as the primary effect of isotopic substitution is on the vibrational modes.

The substitution of hydrogen with deuterium, a heavier isotope, leads to a predictable decrease in the vibrational frequency of the corresponding bonds (e.g., N-D and C-D). libretexts.org This isotopic shift can be approximated by the harmonic oscillator model, where the frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. libretexts.org For an N-H stretch, substitution with deuterium would be expected to lower the frequency by a factor of approximately √2. libretexts.org DFT calculations can simulate these shifts with high accuracy, aiding in the assignment of complex experimental spectra.

Table 2: Comparison of Calculated Vibrational Frequencies (cm⁻¹) for H/D Isotopologues

Vibrational Mode Typical Frequency (H) Predicted Frequency (D) Isotopic Ratio (νH/νD)
N-H / N-D Stretch ~3300 - 3400 ~2400 - 2500 ~1.35 - 1.41
C-H / C-D Stretch ~2850 - 2960 ~2100 - 2250 ~1.33 - 1.36
CH₂ / CD₂ Scissoring ~1450 - 1470 ~1050 - 1080 ~1.36 - 1.38

Note: These values are illustrative of the expected isotopic shifts.

Rac-1,2-Diaminopropane is a flexible molecule with multiple possible conformations arising from rotation around the C-C and C-N bonds. masterorganicchemistry.com Theoretical conformational analysis can identify the stable conformers and determine their relative energies. mdpi.com The primary rotational axis is the central C-C bond, leading to staggered and eclipsed forms, with the staggered conformers being more stable.

Furthermore, the orientation of the two amino groups can lead to different conformers stabilized by intramolecular hydrogen bonding (N-H···N). Computational studies on similar diamines have shown that gauche conformers are often preferred in the gas phase as they allow for the formation of these stabilizing interactions. In solution, the relative energies of conformers can change due to interactions with solvent molecules.

Table 3: Relative Energies of 1,2-Diaminopropane Conformers

Conformer Dihedral Angle (N-C-C-N) Key Feature Relative Energy (kcal/mol)
anti ~180° Amino groups are furthest apart. 1.0 - 1.5
gauche-1 ~60° Allows for intramolecular H-bonding. 0.0 (most stable)
gauche-2 ~-60° Allows for intramolecular H-bonding. 0.0 (most stable)
Eclipsed 0°, 120° High steric repulsion. > 3.5 (unstable)

Note: Relative energies can vary based on the level of theory and solvent model used.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide information on static molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of rac-1,2-Diaminopropane-d3 over time. MD simulations model the movements of atoms and molecules based on a force field, providing insights into conformational changes, solvent interactions, and transport properties. These simulations can reveal how the molecule tumbles and reorients in solution and how intermolecular hydrogen bonds with solvents like water are formed and broken.

Modeling of Reactivity and Catalytic Cycles

Computational modeling is essential for understanding the reactivity of rac-1,2-Diaminopropane-d3. It is widely used as a building block in organic synthesis and as a bidentate ligand in coordination chemistry. guidechem.com Theoretical models can elucidate reaction mechanisms step-by-step. For instance, in reactions involving CO₂, modeling can show the initial formation of a carbamate, followed by potential cyclization or urea (B33335) formation.

In catalysis, where 1,2-Diaminopropane often serves as a chiral ligand, DFT calculations can model the entire catalytic cycle. wikipedia.org This includes the binding of reactants to the metal-ligand complex, the transition states of key chemical transformations, and the release of products. These models help in understanding the role of the ligand in controlling the stereoselectivity and efficiency of the catalyst.

Theoretical Evaluation of Intermolecular and Intramolecular Interactions (e.g., Spodium Bonds)

The amino groups of rac-1,2-Diaminopropane-d3 are capable of forming various noncovalent interactions that are critical to its chemical and physical properties.

Hydrogen Bonding : This is the most significant intermolecular interaction for this molecule, governing its solubility in polar solvents and its boiling point. Intramolecular hydrogen bonds are also key in determining the preferred conformations, as noted in Section 7.1.3.

Spodium Bonds : A more recently characterized interaction is the spodium bond, a type of σ-hole interaction involving Group 12 elements like zinc. mdpi.com Theoretical studies on zinc(II) complexes with ligands derived from 1,2-Diaminopropane have revealed the existence of intramolecular Zn···O spodium bonds. mdpi.comnih.govacs.org DFT calculations, combined with tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) plots, are used to characterize and quantify these interactions. mdpi.comacs.org These studies have shown that spodium bonds can be moderately strong (around -5 kcal/mol) and play a role in the pre-organization and stability of the metal complex. mdpi.com

Future Research Directions and Emerging Opportunities

Development of Novel Stereoselective Deuteration Methods

The precise and efficient synthesis of enantiomerically pure deuterated compounds is a significant challenge in organic synthesis. rsc.org Future research will likely focus on developing more advanced and versatile stereoselective deuteration methods applicable to chiral amines like 1,2-diaminopropane (B80664).

One promising area is the advancement of catalytic hydrogen isotope exchange (HIE) reactions. nih.gov While methods exist for the deuteration of amines, achieving high stereoretention, especially for α-chiral amines, remains an active area of research. nih.gov Novel catalyst systems, potentially based on ruthenium or other transition metals, could be designed to facilitate the direct and stereoretentive deuteration of 1,2-diaminopropane using readily available deuterium (B1214612) sources like D₂O. nih.govmdpi.com The development of catalysts that can operate under mild conditions with high functional group tolerance would be a significant step forward. mdpi.com

Biocatalysis presents another powerful approach for asymmetric deuteration. nih.gov Enzymes, with their inherent stereoselectivity, can be harnessed to produce highly enantioenriched deuterated amines. rsc.orgacs.org Future work could involve screening for or engineering enzymes capable of selectively deuterating rac-1,2-diaminopropane or its precursors. This biocatalytic approach offers the potential for environmentally benign processes with exceptional levels of isotopic and stereochemical control. nih.gov

Furthermore, the development of divergent synthetic strategies will be crucial. These methods would allow for the selective deuteration at different positions within the 1,2-diaminopropane molecule from a common precursor, providing access to a library of isotopologues for various applications. rsc.org

Exploration of New Catalytic Systems and Asymmetric Synthesis Applications

Chiral 1,2-diamines are fundamental building blocks and ligands in asymmetric catalysis. rsc.orgrsc.orgua.esresearchgate.netnih.gov The introduction of deuterium in rac-1,2-Diaminopropane-d3 can have a profound impact on the performance of catalytic systems.

Moreover, rac-1,2-Diaminopropane-d3 itself can be a valuable building block for the synthesis of more complex chiral molecules. Its use in asymmetric synthesis can provide access to novel deuterated pharmaceuticals and other high-value compounds. nih.gov The development of new catalytic methods that utilize this deuterated building block will be essential. This includes exploring its application in organocatalysis, where chiral diamines are frequently employed.

Catalyst SystemPotential ApplicationBenefit of Deuteration
[Ru(II)-(rac-1,2-Diaminopropane-d3)]Asymmetric HydrogenationEnhanced catalyst stability and lifetime. acs.orguu.nl
[Rh(I)-(rac-1,2-Diaminopropane-d3)]Asymmetric HydroformylationImproved selectivity and catalyst longevity.
Organocatalyst derived from rac-1,2-Diaminopropane-d3Asymmetric Aldol ReactionsAltered reaction kinetics and potential for improved stereoselectivity.

Integration with Advanced In-Situ Spectroscopic Techniques for Real-Time Mechanistic Elucidation

Understanding the intricate details of reaction mechanisms is paramount for the rational design of new catalysts and synthetic methods. The isotopic labeling in rac-1,2-Diaminopropane-d3 provides a unique handle for mechanistic studies when coupled with advanced in-situ spectroscopic techniques. youtube.comspectroscopyonline.com

Deuterium NMR (²H NMR) spectroscopy is a powerful tool for probing the fate of deuterium atoms in a reaction. wikipedia.org By monitoring the ²H NMR spectrum in real-time, researchers can track the incorporation and movement of deuterium, providing direct evidence for mechanistic steps such as H/D exchange and the involvement of specific C-D bonds in bond-breaking or bond-forming events. wikipedia.org

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, can also be employed to study the kinetic isotope effect. libretexts.orgfrontiersin.org The change in vibrational frequencies upon deuterium substitution can be monitored in-situ to follow the progress of a reaction and identify reaction intermediates. libretexts.orgfrontiersin.org This information is invaluable for understanding the rate-determining steps of a catalytic cycle.

Furthermore, the integration of these spectroscopic techniques with theoretical calculations, such as Density Functional Theory (DFT), can provide a comprehensive picture of the reaction mechanism at the molecular level. nih.gov The experimental data obtained from studying rac-1,2-Diaminopropane-d3 can be used to validate and refine theoretical models, leading to a deeper understanding of the underlying principles of catalysis. The ability to monitor stereochemical changes in real-time at the single-molecule level is also an emerging and powerful technique. pku.edu.cnnih.govresearchgate.netresearchgate.net

Spectroscopic TechniqueInformation GainedRelevance to rac-1,2-Diaminopropane-d3
In-situ ²H NMRDeuterium tracking, H/D exchange ratesElucidating reaction pathways involving the deuterated positions. wikipedia.org
In-situ IR/RamanVibrational frequency shifts, kinetic isotope effectsMonitoring bond breaking/formation and identifying intermediates. libretexts.orgfrontiersin.org
Mass SpectrometryIsotope distribution in products and intermediatesQuantifying deuterium incorporation and fragmentation patterns. nih.gov

Design of Next-Generation Functional Materials with Tailored Properties

The substitution of hydrogen with deuterium can significantly alter the physical and chemical properties of materials. resolvemass.ca This opens up opportunities for the design of next-generation functional materials with tailored properties using rac-1,2-Diaminopropane-d3 as a key component.

In polymer science, deuteration is known to affect properties such as thermal stability, optical properties, and neutron scattering contrast. dtic.milacs.orgsine2020.eusci-hub.se Incorporating rac-1,2-Diaminopropane-d3 into polymer backbones or as a cross-linking agent could lead to polymers with enhanced resistance to thermal and oxidative degradation. resolvemass.ca The altered vibrational frequencies of C-D bonds can also influence the optical and electronic properties of conjugated polymers, a principle that could be explored in the context of organic electronics. acs.org

Furthermore, the significant difference in neutron scattering length between hydrogen and deuterium makes deuterated materials invaluable for neutron scattering studies. sine2020.eusci-hub.se Polymers and other materials synthesized with rac-1,2-Diaminopropane-d3 can be used in neutron scattering experiments to probe their structure and dynamics at the molecular level with high precision. This is particularly relevant for understanding the morphology of polymer blends, the conformation of polymer chains, and the dynamics of molecular motion in soft matter.

The development of metal-organic frameworks (MOFs) and other porous materials using deuterated linkers is another exciting frontier. The altered properties of the deuterated organic linker could influence the framework's stability, porosity, and guest-host interactions, leading to materials with novel properties for applications in gas storage, separation, and catalysis.

Material ClassProperty Modified by DeuterationPotential Application
PolymersEnhanced thermal and oxidative stability. resolvemass.caHigh-performance plastics, coatings.
Altered optical and electronic properties. acs.orgOrganic light-emitting diodes (OLEDs), organic photovoltaics (OPVs).
Neutron scattering contrast. sine2020.eusci-hub.seProbing polymer structure and dynamics.
Metal-Organic Frameworks (MOFs)Framework stability, guest-host interactions.Gas storage, separations, catalysis.

Q & A

Q. Q1. What are the key methodological considerations for synthesizing rac-1,2-Diaminopropane-d3 with high isotopic purity?

To achieve high isotopic purity, researchers should employ deuterium exchange reactions or reductive amination using deuterated precursors (e.g., deuterated propylene oxide or acetone-d6). Purification steps, such as fractional distillation or preparative chromatography, are critical to minimize non-deuterated byproducts. Isotopic enrichment should be verified via <sup>2</sup>H-NMR or mass spectrometry (MS), ensuring ≥98% deuterium incorporation at specified positions .

Q. Q2. How can researchers confirm the structural integrity and isotopic labeling of rac-1,2-Diaminopropane-d3?

Use a combination of:

  • <sup>1</sup>H/<sup>2</sup>H-NMR : To identify residual proton signals and confirm deuterium substitution patterns.
  • High-resolution MS : To validate molecular mass and isotopic distribution.
  • FT-IR spectroscopy : To distinguish N-H/N-D stretching vibrations (e.g., ~3300 cm<sup>−1</sup> for N-H vs. ~2400 cm<sup>−1</sup> for N-D).
    Tabulate spectral data against non-deuterated analogs for comparative analysis .

Advanced Research Questions

Q. Q3. How do isotopic effects (e.g., deuterium) influence the reactivity of rac-1,2-Diaminopropane-d3 in catalytic systems?

Deuterium substitution alters reaction kinetics due to kinetic isotope effects (KIEs), particularly in proton-transfer steps. For example, in transition-metal-catalyzed aminations, N-D bonds exhibit slower cleavage rates compared to N-H bonds (KIE ≈ 2–10). Researchers should design experiments to:

  • Compare turnover frequencies (TOF) between deuterated and non-deuterated substrates.
  • Use isotopic labeling to trace mechanistic pathways (e.g., deuterium scrambling in intermediates).
    Theoretical frameworks, such as Eyring equation analysis, can quantify activation energy differences .

Q. Q4. What experimental designs are optimal for studying rac-1,2-Diaminopropane-d3 in metabolic pathway tracing?

Adopt a quasi-experimental design with:

  • Isotopic tracing : Administer rac-1,2-Diaminopropane-d3 to cell cultures or model organisms, then track deuterium incorporation into metabolites via LC-MS/MS.
  • Control groups : Use non-deuterated analogs to distinguish isotope-specific effects from background metabolic noise.
  • Time-course sampling : Collect data at multiple intervals to model metabolic flux dynamics. Pre-test/post-test frameworks (e.g., baseline vs. post-treatment metabolite profiles) enhance statistical validity .

Q. Q5. How should researchers address contradictions in published data on the stability of rac-1,2-Diaminopropane-d3 under varying pH conditions?

Contradictions often arise from methodological variability. To resolve discrepancies:

  • Replicate studies : Use standardized buffers (e.g., phosphate vs. Tris) and control temperature/oxygen levels.
  • Analytical cross-validation : Combine HPLC (for degradation products) and <sup>2</sup>H-NMR (for structural integrity).
  • Risk-of-bias assessment : Evaluate original studies for confounding factors (e.g., impurities, storage conditions) using tools like the ATSDR risk-of-bias questionnaire .

Q. Q. Q6. What interdisciplinary applications of rac-1,2-Diaminopropane-d3 exist in chemical engineering or biomedicine?

  • Membrane separation : Use deuterated diamines as tracers to study diffusion kinetics in polymer membranes .
  • Drug delivery : Investigate deuterium’s impact on the stability of amine-containing prodrugs in physiological environments.
  • Biomolecular NMR : Utilize deuterated amines as alignment media for studying protein structures in anisotropic solutions.

Methodological and Theoretical Frameworks

Q. Q7. How can researchers integrate rac-1,2-Diaminopropane-d3 into a theoretical framework for studying chiral amine catalysis?

Link experiments to:

  • Transition-state theory : Model enantioselectivity using deuterium-induced changes in activation parameters.
  • Quantum mechanical calculations : Compare computed vs. experimental KIEs for N-H/N-D bond-breaking steps.
    Ensure alignment with established frameworks (e.g., Hammond’s postulate for reaction mechanism elucidation) .

Q. Q. Q8. What steps ensure methodological rigor when quantifying trace impurities in rac-1,2-Diaminopropane-d3?

  • Limit of detection (LOD) validation : Use spike-and-recovery experiments with known impurities (e.g., non-deuterated isomers).
  • Cross-lab replication : Collaborate with independent labs to verify reproducibility.
  • Data transparency : Publish raw chromatographic/spectral data in supplementary materials for peer review .

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